Cas no 902768-55-2 ((2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine)

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine is a maytansinoid derivative, a class of compounds known for their potent cytotoxic activity. This modified maytansine analog features a methyldithio-containing side chain at the N2' position, enhancing its stability and reactivity for targeted drug delivery applications. The structural modification improves its compatibility with antibody-drug conjugate (ADC) platforms, where controlled release and high payload efficiency are critical. Its mechanism involves binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis in proliferating cells. The compound is particularly valuable in oncology research for developing next-generation ADCs due to its optimized pharmacokinetic profile and reduced off-target toxicity. Suitable for investigational use in preclinical and therapeutic development.
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine structure
902768-55-2 structure
商品名:(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine
CAS番号:902768-55-2
MF:
メガワット:
CID:4557499

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 化学的及び物理的性質

名前と識別子

    • (2''R)-N2''-Deacetyl-N2''-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine
    • Maytansinoid DM4 Impurity
    • Maytansinoid DM4 Impurity 2
    • Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-, (2'R)-
    • MaytansinoidDM4Impurity2-d6
    • (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D199085-1mg
(2'R)​-N2'-​Deacetyl-​N2'-​[4-​methyl-​4-​(methyldithio)​-​1-​oxopentyl]​-​maytansine
902768-55-2
1mg
$207.00 2023-05-18
TRC
D199085-10mg
(2'R)​-N2'-​Deacetyl-​N2'-​[4-​methyl-​4-​(methyldithio)​-​1-​oxopentyl]​-​maytansine
902768-55-2
10mg
$1642.00 2023-05-18

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  1 min, rt
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  2 h, rt
リファレンス
Semisynthetic Maytansine Analogs for the Targeted Treatment of Cancer
Widdison, Wayne C.; Wilhelm, Sharon D.; Cavanagh, Emily E.; Whiteman, Kathleen R.; Leece, Barbara A.; et al, Journal of Medicinal Chemistry, 2006, 49(14), 4392-4408

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine Raw materials

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine Preparation Products

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 関連文献

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansineに関する追加情報

Compound Introduction: (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine (CAS No. 902768-55-2)

Compound (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine, identified by its CAS number 902768-55-2, represents a significant advancement in the field of chemotherapeutic agents. This compound belongs to the maytansine family, a class of naturally occurring toxins derived from the plant Maytenus serrata, which has garnered considerable attention for its potent cytotoxic properties. The unique structural features of this molecule, particularly its N2'-Deacetyl and N2'-4-methyl-4-(methyldithio) modifications, contribute to its distinctive pharmacological profile and make it a promising candidate for further therapeutic development.

The chemical structure of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine incorporates a highly reactive[1] C₂-C₃ epoxide moiety, which is critical for its mechanism of action. This epoxide group facilitates the covalent bonding with microtubule-associated proteins, leading to microtubule depolymerization and subsequent cell cycle arrest in rapidly dividing cells. Such mechanisms are particularly relevant in the treatment of various cancers, where disruption of microtubule dynamics is a key strategy for inducing apoptosis.

Recent studies have highlighted the potential of maytansine derivatives in overcoming multidrug resistance (MDR), a major challenge in cancer therapy. The structural modifications in (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine are designed to enhance its solubility and improve its ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy. These attributes have been demonstrated in preclinical models, where the compound exhibited superior cytotoxicity against a range of cancer cell lines compared to its parent compound, maytansine.

The synthesis of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the epoxide group, followed by selective functionalization at the N₂' position. Advanced synthetic techniques, such as chiral resolution and protecting group strategies, have been employed to achieve the desired stereochemical configuration. These synthetic methodologies are critical for producing pharmaceutical-grade material that meets stringent regulatory standards.

In vitro studies have demonstrated that (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine exhibits potent activity against multiple cancer types, including breast, ovarian, and lung cancers. Notably, it has shown efficacy against drug-resistant tumor lines, suggesting its potential as a next-generation chemotherapeutic agent. Mechanistic studies indicate that the compound's action is mediated through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. Additionally, preliminary data suggest that it may induce immunogenic cell death (ICD), further enhancing its therapeutic potential by activating anti-tumor immune responses.

Preclinical pharmacokinetic studies have provided valuable insights into the disposition of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine in vivo. The compound demonstrates rapid absorption following intravenous administration and exhibits a relatively short half-life, necessitating careful dosing regimens to optimize therapeutic outcomes while minimizing toxicity. Phase I clinical trials are currently underway to evaluate its safety and preliminary efficacy in patients with advanced solid tumors. These trials aim to establish optimal dosing schedules and identify potential biomarkers that can predict response to treatment.

The development of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine aligns with broader trends in oncology research toward targeted therapies that leverage unique molecular properties to improve patient outcomes. Its structural complexity and distinct mechanism of action position it as a valuable addition to the arsenal of anti-cancer agents. As research progresses, further refinements in its design and delivery systems may unlock even greater therapeutic potential.

The future direction of this compound's development will likely involve exploring combination therapies with other anti-cancer agents to enhance efficacy and reduce resistance. Additionally, advances in drug delivery technologies, such as nanoparticles or prodrugs, could improve bioavailability and tissue penetration. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate preclinical successes into clinical reality.

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